molecular formula C8H16O3 B14458662 3-(1,3-Dioxepan-2-YL)propan-1-OL CAS No. 66338-17-8

3-(1,3-Dioxepan-2-YL)propan-1-OL

Cat. No.: B14458662
CAS No.: 66338-17-8
M. Wt: 160.21 g/mol
InChI Key: JNHOAUJUARIRBD-UHFFFAOYSA-N
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Description

3-(1,3-Dioxepan-2-YL)propan-1-OL is a chemical compound with the molecular formula C8H16O3 and a molecular weight of 160.211 g/mol . . This compound is characterized by a dioxepane ring attached to a propanol group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxepan-2-YL)propan-1-OL typically involves the reaction of 2-butine-1,4-diol with 1,4-butanediol and 4-hydroxybutanal . The reaction conditions often require specific catalysts and controlled environments to ensure the proper formation of the dioxepane ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxepan-2-YL)propan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Simpler alcohols and hydrocarbons.

    Substitution: Halogenated compounds and other substituted derivatives.

Scientific Research Applications

3-(1,3-Dioxepan-2-YL)propan-1-OL has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxepan-2-YL)propan-1-OL involves its interaction with various molecular targets and pathways. The dioxepane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxepan-2-YL)propan-1-OL is unique due to its specific ring structure and the presence of both ether and alcohol functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

66338-17-8

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

3-(1,3-dioxepan-2-yl)propan-1-ol

InChI

InChI=1S/C8H16O3/c9-5-3-4-8-10-6-1-2-7-11-8/h8-9H,1-7H2

InChI Key

JNHOAUJUARIRBD-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(OC1)CCCO

Origin of Product

United States

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